(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone
Description
Properties
IUPAC Name |
(3-bromo-5-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-7-9(6-10(13)8-11)12(15)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGMXYFDEJXDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Bromo-5-methoxybenzoyl Chloride with Morpholine
A common approach involves the acylation of morpholine using 3-bromo-5-methoxybenzoyl chloride. The reaction proceeds via nucleophilic substitution under anhydrous conditions:
Procedure :
-
Step 1 : 3-Bromo-5-methoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at 60–70°C for 4–6 hours to generate the acyl chloride.
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Step 2 : Morpholine (1.2 equiv) is added dropwise to the acyl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl.
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Workup : The mixture is stirred for 12 hours, washed with water, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room Temperature |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Purity (HPLC) | >98% |
Multi-Step Synthesis from 3-Bromo-5-methoxybenzaldehyde
Oxidation Followed by Coupling
This method leverages oxidation of an aldehyde intermediate to a ketone, followed by morpholine coupling:
Procedure :
-
Oxidation : 3-Bromo-5-methoxybenzaldehyde (1.0 equiv) is oxidized using KMnO₄ (1.5 equiv) in acetic acid at 80°C for 6 hours to yield 3-bromo-5-methoxybenzoic acid.
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Acyl Chloride Formation : As in Section 2.1.
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Morpholine Coupling : Identical to Step 2 in Section 2.1.
Optimization Note :
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Alternative Oxidants : SeO₂ in pyridine improves selectivity for ketone formation, reducing over-oxidation byproducts.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | XPhos |
| Solvent | Tetrahydrofuran (THF) |
One-Pot Synthesis via In Situ Acylation and Bromination
Integrated Approach for Efficiency
A streamlined one-pot method reduces purification steps:
Procedure :
-
Simultaneous Acylation/Bromination : 3-Methoxy-5-bromobenzoic acid (1.0 equiv), morpholine (1.2 equiv), and PCl₅ (1.5 equiv) are heated in toluene at 110°C for 12 hours.
-
Workup : The crude product is extracted with ethyl acetate and recrystallized from ethanol.
Advantages :
-
Eliminates intermediate isolation.
-
Reduces solvent waste.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Direct Acylation | 78–85 | High | >98 |
| Multi-Step Synthesis | 70–75 | Moderate | 95–97 |
| Pd-Catalyzed Coupling | 65–72 | Low | 90–92 |
| One-Pot Synthesis | 80–88 | High | 97–99 |
Cost and Complexity
-
Direct Acylation : Low cost but requires pure acyl chloride.
-
Pd-Catalyzed : High catalyst costs limit industrial use.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the morpholine ring, contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. (5-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone (CAS: 1497289-88-9)
b. (4-Bromo-3-trifluoromethyl-phenyl)-morpholin-4-yl-methanone (CAS: 1073494-25-3)
- Structure : Bromine at position 4, trifluoromethyl at position 3.
- Molecular Weight : 338.1 g/mol .
- Impact : The electron-withdrawing trifluoromethyl group significantly enhances electrophilicity and metabolic resistance, making this compound more suitable for agrochemical applications.
c. (5-Bromo-2-methoxypyridin-3-yl)-morpholin-4-yl-methanone (CAS: 2205505-42-4)
Core Ring Modifications
a. Pyridine vs. Phenyl Core
- Example: (5-Bromopyridin-3-yl)-morpholin-4-yl-methanone (CAS: 342013-81-4) .
- Key Difference : Pyridine’s nitrogen alters electronic distribution, reducing ring electron density compared to phenyl. This enhances interactions with electron-deficient biological targets.
b. Bicyclic Systems
- Example: (+)-[(R)-2-(2,4-Dichlorophenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone .
Pharmacological and Physicochemical Properties
| Compound | Core | Substituents | Molecular Weight (g/mol) | LogP* | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Phenyl | 3-Br, 5-OMe | ~298.14 | ~2.5 | Under investigation |
| (5-Bromo-2-methyl-phenyl)-analog | Phenyl | 5-Br, 2-Me | 284.15 | ~3.0 | Lipophilic drug candidates |
| (4-Bromo-3-CF₃-phenyl)-analog | Phenyl | 4-Br, 3-CF₃ | 338.1 | ~3.8 | Agrochemicals |
| (5-Bromo-2-OMe-pyridin-3-yl)-analog | Pyridine | 5-Br, 2-OMe | 301.15 | ~1.9 | Kinase inhibitors |
*LogP estimated using fragment-based methods.
Biological Activity
(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group on the phenyl ring, along with a morpholine moiety. These functional groups contribute to its unique chemical properties and biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity, allowing it to modulate various biological processes. Notably, the morpholine ring may facilitate interactions that are crucial for its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For example, studies have shown that it has effective Minimum Inhibitory Concentrations (MICs) against multidrug-resistant strains such as Staphylococcus aureus:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 |
| Mycobacterium abscessus | 4–8 |
| Mycobacterium smegmatis | 4–8 |
These findings suggest potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT-116):
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.126 |
| HCT-116 | 0.1–1 |
These results indicate a promising selectivity for cancer cells over normal cells, which is critical for minimizing side effects in therapeutic applications.
Case Studies
- Study on Anticancer Effects : A study published in MDPI evaluated the effects of this compound on MDA-MB-231 cells. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity compared to controls .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties highlighted its effectiveness against drug-resistant strains of bacteria, showcasing MIC values that suggest potential for development into therapeutic agents for resistant infections .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds such as:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| (3-Bromo-5-fluoro-phenyl)-morpholin-4-yl-methanone | Contains fluorine; altered reactivity | Enhanced anticancer effects |
| (3-Bromo-5-methoxyphenyl)methanol | Lacks morpholine; lower binding affinity | Weaker antimicrobial activity |
This comparison illustrates the impact of structural variations on biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A bromo-substituted benzoyl chloride reacts with morpholine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to stabilize intermediates. Yield optimization involves controlling stoichiometric ratios (1:1.2 for benzoyl chloride:morpholine) and reaction temperature (0–25°C). Post-synthesis purification employs column chromatography with hexane/ethyl acetate (3:1 v/v) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR should show a singlet for the morpholine protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). The methoxy group appears as a singlet at δ 3.8–3.9 ppm.
- IR : A strong carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ confirms the ketone linkage.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 338.12 (C₁₂H₁₁BrF₃NO₂⁺) .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DCM, DMSO) but poorly soluble in water. Stability tests (TGA/DSC) indicate decomposition above 200°C. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments (-20°C) to prevent hydrolysis of the morpholine ring .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling palladium-catalyzed couplings. For Suzuki reactions, optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), and aryl boronic acids (1.5 equiv.) in DMF/H₂O (4:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc). Comparative studies show that electron-withdrawing groups (e.g., -CF₃) enhance coupling efficiency by 20–30% .
Q. What computational methods are used to predict binding affinities of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs). Prepare the ligand by minimizing energy in Gaussian09 (B3LYP/6-31G* basis set).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key interactions include H-bonding between the morpholine oxygen and Arg45 residue, and π-π stacking of the aryl ring with Phe88 .
Q. How do structural analogs with varying substituents (e.g., -Cl, -F) compare in bioactivity assays?
- Methodological Answer : A SAR study using analogs (e.g., 5-Bromo-2-fluoro-3-methylphenyl derivative) reveals:
- Antimicrobial Activity : The methoxy group enhances lipophilicity, increasing MIC values against S. aureus by 2-fold (MIC = 8 µg/mL vs. 16 µg/mL for -Cl analogs).
- Cytotoxicity : Fluorine substitution reduces IC₅₀ in HeLa cells by 40% due to improved membrane permeability. Data normalization requires parallel assays under identical conditions (24-h exposure, 10% FBS) .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition) often stem from assay variability. Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
